N-(4-ethoxyphenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
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Overview
Description
N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenylmethyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazolopyrimidine Core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazolopyrimidine core.
Attachment of the Methylphenylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Mechanism of Action
The mechanism by which N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE
- N-(4-ETHOXYPHENYL)-2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE
Uniqueness
The uniqueness of N-(4-ETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group, in particular, may influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H22N6O3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-3-31-18-10-8-17(9-11-18)24-19(29)13-27-14-23-21-20(22(27)30)25-26-28(21)12-16-6-4-15(2)5-7-16/h4-11,14H,3,12-13H2,1-2H3,(H,24,29) |
InChI Key |
AEPCAUQOSSNWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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